molecular formula C15H11N3O3S B6498506 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide CAS No. 953235-13-7

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6498506
CAS RN: 953235-13-7
M. Wt: 313.3 g/mol
InChI Key: YQECHCJBOLBRDH-UHFFFAOYSA-N
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Description

Chromenes and thiazoles are both important classes of heterocyclic compounds. Chromenes are found in many natural compounds and have been associated with a wide range of biological activities . Thiazoles are also biologically active and are found in many potent compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .


Synthesis Analysis

The synthesis of chromene and thiazole derivatives typically involves multi-step reactions. The specific synthesis pathway would depend on the exact structure of the target compound .


Molecular Structure Analysis

The molecular structure of a compound like “N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide” would be complex due to the presence of multiple heterocyclic rings. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of a compound like “this compound” would depend on the specific functional groups present in the molecule. Chromenes and thiazoles can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .

Scientific Research Applications

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide has a variety of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for the detection of metal ions, as a fluorescent dye for imaging, and as a fluorescent label for proteins. In addition, this compound has been used to study the structure and function of proteins, to study the structure and function of enzymes, and to study the structure and function of DNA.

Mechanism of Action

The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in a variety of ways. It is thought to bind to proteins and enzymes, to inhibit enzyme activity, and to affect the structure and function of proteins and enzymes. In addition, this compound is believed to interact with metal ions, to bind to DNA, and to affect the structure and function of DNA.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to certain proteins, and to affect the structure and function of proteins and enzymes. In addition, this compound has been shown to bind to metal ions, to bind to DNA, and to affect the structure and function of DNA.

Advantages and Limitations for Lab Experiments

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to store and use. In addition, it is a versatile compound that can be used for a variety of applications. However, this compound also has some limitations. It is a relatively expensive compound and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide. It could be used to develop new drugs or drug delivery systems, to study the structure and function of proteins and enzymes, to study the structure and function of DNA, and to study the effects of metal ions on biological systems. In addition, this compound could be used to develop new fluorescent probes and fluorescent dyes, to study the structure and function of proteins and enzymes, and to study the effects of metal ions on biological systems. Finally, this compound could be used to develop new catalysts and industrial processes, to study the structure and function of proteins and enzymes, and to study the effects of metal ions on biological systems.

Synthesis Methods

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of chromeno[4,3-d][1,3]thiazol-2-yl with an alkali metal hydride such as sodium hydride. This reaction produces a mixture of N-alkylated products, including this compound. The second step involves the reaction of the N-alkylated products with an alkyl halide such as ethyl bromide. This reaction produces a mixture of N-alkylated and N-halogenated products, including this compound. The third step involves the reaction of the N-alkylated and N-halogenated products with an amine such as ethylamine. This reaction produces a mixture of N-alkylated, N-halogenated, and N-amino products, including this compound. The final step involves the reaction of the N-alkylated, N-halogenated, and N-amino products with an aldehyde such as formaldehyde. This reaction produces a mixture of N-alkylated, N-halogenated, N-amino, and N-carbonyl products, including this compound.

Safety and Hazards

The safety and hazards associated with a compound like “N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide” would depend on its specific biological activities. Some chromene and thiazole derivatives are used as drugs and would have been subject to toxicity testing .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-8-6-11(21-18-8)14(19)17-15-16-13-9-4-2-3-5-10(9)20-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECHCJBOLBRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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